molecular formula C8H5BrF2O3 B6331518 3-Bromo-2-(difluoromethoxy)benzoic acid CAS No. 1249235-55-9

3-Bromo-2-(difluoromethoxy)benzoic acid

Cat. No.: B6331518
CAS No.: 1249235-55-9
M. Wt: 267.02 g/mol
InChI Key: KBULGJLMGDNXAE-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.03 g/mol . It is a benzoic acid derivative, characterized by the presence of bromine and difluoromethoxy groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethoxy)benzoic acid typically involves the bromination of 2-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(difluoromethoxy)benzoic acid is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-3-1-2-4(7(12)13)6(5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULGJLMGDNXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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